5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position, a p-tolyl group at the 2-position, and a carboxylic acid group at the 4-position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3).
Carboxylation: Carbon dioxide (CO2) under high pressure and temperature.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the bromine atom.
Coupling Products: New compounds with extended carbon chains or aromatic rings.
Scientific Research Applications
5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Material Science: Utilized in the development of new materials with unique electronic and optical properties.
Chemical Biology: Used in the design of chemical probes for studying biological processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The triazole ring can interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
5-Chloro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
2-(p-Tolyl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. The p-tolyl group provides additional hydrophobic interactions, enhancing its binding affinity to molecular targets.
Properties
Molecular Formula |
C10H8BrN3O2 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-bromo-2-(4-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-2-4-7(5-3-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
InChI Key |
BHAONGUVSKFEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
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